{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a synthetic organic compound characterized by the presence of a triazole ring, a fluorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of aryl halides with the triazole ring.
Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the thiol group of thioacetic acid reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Formed through various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research:
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and fungicides.
Pharmaceuticals: Its unique structure allows for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The fluorophenyl and phenyl groups enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
- {[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
- {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Uniqueness
The presence of the fluorophenyl group in {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOHMGTLKLWGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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